molecular formula C10H14O B1449391 2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde CAS No. 1824583-65-4

2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde

Cat. No.: B1449391
CAS No.: 1824583-65-4
M. Wt: 150.22 g/mol
InChI Key: OUAMUELODXIZLI-UHFFFAOYSA-N
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Description

Properties

InChI

InChI=1S/C10H14O/c1-7(2)5-8-9(6-11)10(8,3)4/h6,9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAMUELODXIZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C=C1C(C1(C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde, with the CAS number 1824583-65-4 and molecular formula C10H14O, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various biological effects, including antimicrobial and cytotoxic activities.

Molecular Structure

The molecular structure of this compound can be represented by the following:

  • Molecular Weight : 150.22 g/mol
  • InChI Key : OUAMUELODXIZLI-UHFFFAOYSA-N
  • Canonical SMILES : CC(=C=C1C(C1(C)C)C=O)C

These structural attributes are critical for understanding the compound's reactivity and interaction with biological systems.

Antimicrobial Properties

Research has indicated that compounds containing a gem-dimethylcyclopropane unit exhibit significant antimicrobial activities. A study focusing on natural sesquiterpenoids, which include similar structural motifs, highlighted their effectiveness against various microbial strains. The presence of the cyclopropane ring appears to enhance the bioactivity of these compounds, making them valuable in the development of new antimicrobial agents .

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in several studies. For instance, sesquiterpenoids with similar structures have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves inducing apoptosis in tumor cells, making such compounds candidates for further investigation in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activities associated with cyclopropane derivatives:

Study ReferenceFindings
Yamaguchi et al. (1997)Investigated ring expansion reactions leading to biologically active compounds.
Gholami & Izadyar (2004)Explored retro-cheletropic reactions related to cyclopropane derivatives and their kinetics.
Feng et al. (2006)Focused on chemoenzymatic synthesis of cyclopropanes and their potential applications in drug development.
Gustafsson & Sterner (1995)Highlighted the mutagenic properties of cyclopropane-based sesquiterpenes, linking structure to biological activity.

These studies collectively suggest that this compound could possess valuable biological properties that warrant further exploration.

Safety and Toxicology

The compound is classified under GHS02 and GHS07 pictograms, indicating flammability and potential skin/eye irritation risks. Safety data sheets recommend handling precautions to mitigate exposure risks during research applications.

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • Mechanistic Studies : Understanding the molecular mechanisms underlying its antimicrobial and cytotoxic effects.
  • In Vivo Studies : Assessing the efficacy and safety profile in animal models.
  • Synthetic Modifications : Exploring structural modifications to enhance bioactivity and reduce toxicity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde
  • CAS Registry Number : 7427-85-2
  • Molecular Formula : C₁₀H₁₆O
  • Molecular Weight : 152.23 g/mol
  • Key Structural Features :
    • A strained cyclopropane ring with two methyl groups at the 2-position.
    • A 2-methylprop-1-en-1-ylidene substituent at the 3-position.
    • A reactive aldehyde (-CHO) group at the 1-position .

Chemical Properties :

  • The aldehyde group confers polarity and reactivity, enabling nucleophilic addition reactions.
  • SMILES : CC(=CC1C(C1(C)C)C=O)C .

Comparison with Similar Compounds

Bioresmethrin

Chemical Identity :

  • IUPAC Name : (5-Benzyl-furan-3-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
  • Molecular Formula : C₂₂H₂₆O₃
  • Molecular Weight : 338.44 g/mol .

Structural and Functional Differences :

  • Functional Group : Bioresmethrin contains a carboxylate ester group instead of an aldehyde.
  • Substituents : Features a benzyl-furan moiety absent in the target compound.
  • Crystal Structure :
    • Dihedral angles between the cyclopropane ring and substituents (88.2° for cyclopropane/vinyl; 86.09° for benzyl/furan) suggest a twisted conformation influencing packing .

2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde

Chemical Identity :

  • IUPAC Name : 2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde
  • Molecular Formula : C₁₁H₁₈O
  • Molecular Weight : 166.26 g/mol .

Comparison with Target Compound :

  • Substituent : A longer 4-methylpent-3-enyl chain replaces the 2-methylprop-1-enyl group.
  • Reactivity : Similar aldehyde group but steric hindrance may differ due to substituent size .

(1R,2S)-2-(3-Oxobutyl)cyclopropane-1-carbaldehyde

Chemical Identity :

  • IUPAC Name : (1R,2S)-2-(3-Oxobutyl)cyclopropane-1-carbaldehyde
  • CAS Registry Number : 32543-79-6
  • Molecular Formula : C₁₀H₁₆O₂
  • Molecular Weight : 168.23 g/mol .

Key Differences :

  • Functional Group : Contains a ketone (3-oxobutyl) group in addition to the aldehyde.
  • Stereochemistry : The (1R,2S) configuration may influence chiral interactions and biological activity.
  • Reactivity: The ketone group introduces keto-enol tautomerism, absent in the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Applications/Notes References
This compound C₁₀H₁₆O 152.23 Aldehyde 2-methylprop-1-enylidene Reactive intermediate; potential insecticide
Bioresmethrin C₂₂H₂₆O₃ 338.44 Carboxylate ester Benzyl-furan Restricted-use insecticide
2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde C₁₁H₁₈O 166.26 Aldehyde 4-methylpent-3-enyl Not reported; structural analog
(1R,2S)-2-(3-Oxobutyl)cyclopropane-1-carbaldehyde C₁₀H₁₆O₂ 168.23 Aldehyde, ketone 3-oxobutyl Chiral synthesis; tautomerism studies

Research Findings and Implications

Structural Influences on Reactivity :

  • The aldehyde group in the target compound enables facile nucleophilic additions, contrasting with Bioresmethrin’s ester group, which undergoes hydrolysis .
  • The cyclopropane ring’s strain may enhance reactivity in ring-opening reactions, a feature exploited in pyrethroid synthesis .

Crystallography and Stability :

  • Bioresmethrin’s crystal packing (via C-H⋯π and C-H⋯O interactions) suggests greater solid-state stability compared to the target compound, which lacks aromatic groups for similar interactions .

Environmental and Regulatory Considerations :

  • Bioresmethrin’s restriction highlights the importance of substituent choice; the target compound’s aldehyde group may reduce environmental persistence compared to esters .

Stereochemical Effects :

  • The (1R,2S) configuration in ’s compound demonstrates how stereochemistry can modulate biological activity, a factor unexplored for the target compound .

Preparation Methods

Cyclopropanation Reactions

The cyclopropane ring is commonly constructed by the cyclopropanation of alkenes using carbenoid reagents or metal-catalyzed reactions. For this compound, the starting alkene typically contains the 2-methylprop-1-enyl substituent, which undergoes cyclopropanation to yield the cyclopropane core with two methyl groups at the 2-position.

  • Reagents and catalysts: Commonly used cyclopropanation reagents include diazo compounds, Simmons–Smith reagents (e.g., diiodomethane with zinc-copper couple), or transition metal catalysts such as rhodium or copper complexes.
  • Reaction conditions: Mild temperatures (0–25°C) and inert atmospheres are preferred to prevent decomposition of sensitive intermediates.

Aldehyde Group Introduction

The aldehyde functional group at the 1-position can be introduced by:

  • Oxidation of primary alcohol precursors: Starting from the corresponding cyclopropylmethanol derivative, oxidation using chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) converts the alcohol to the aldehyde.
  • Formylation reactions: Direct formylation of the cyclopropane ring using formylating agents under acidic or basic catalysis.

Formation of the Vinylidene Moiety

The vinylidene group (2-methylprop-1-en-1-ylidene) at the 3-position is formed by:

  • Elimination reactions: Dehydration or dehydrohalogenation of suitable precursors to generate the exocyclic double bond.
  • Rearrangement reactions: Under controlled conditions, rearrangement of allylic precursors can yield the vinylidene substituent.

Reaction Conditions and Optimization

The synthesis requires precise control of:

Parameter Typical Range/Condition Purpose/Effect
Temperature 0–25°C for cyclopropanation; varies for oxidation Maintain cyclopropane ring stability; control reaction rate
Pressure Atmospheric to slight positive pressure Ensure reaction completeness and safety
Solvent Ether, toluene, benzene Solubility of reagents and intermediates
Catalysts Zn-Cu, Rh, Cu complexes Enhance cyclopropanation efficiency and selectivity
Oxidizing agents CrO₃, KMnO₄ Selective oxidation of alcohol to aldehyde

Summary Table of Preparation Methods

Step Method/Reaction Type Reagents/Catalysts Conditions Notes
Cyclopropanation Metal-catalyzed cyclopropanation Diazo compounds, Zn-Cu, Rh catalysts 0–25°C, inert atmosphere Forms cyclopropane ring with substituents
Aldehyde introduction Oxidation of cyclopropylmethanol CrO₃, KMnO₄ Mild heating, controlled pH Converts alcohol to aldehyde group
Vinylidene formation Elimination or rearrangement Acid/base catalysts Varies Generates exocyclic double bond

Research Findings and Applications

  • The compound is a key intermediate in synthesizing pyrethroid insecticides, where the cyclopropane aldehyde moiety is crucial for biological activity.
  • Studies emphasize the importance of maintaining cyclopropane ring integrity during synthesis, as the strained ring is prone to ring-opening side reactions under harsh conditions.
  • Optimization of catalyst choice and reaction parameters significantly improves yield and selectivity.
  • The compound has been isolated from natural sources such as Mangifera indica (mango), but synthetic routes remain the main source for industrial applications due to scalability and purity requirements.

Q & A

Basic: What synthetic methodologies are effective for synthesizing 2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde, and how are yields optimized?

Answer:
Synthesis typically involves cyclopropane ring formation followed by aldehyde functionalization. Key strategies include:

  • Cyclopropanation : Use of [2+1] cycloaddition reactions with carbene precursors.
  • Aldehyde Introduction : Oxidation of alcohol intermediates or direct formylation.
    Yield optimization requires precise control of catalysts (e.g., transition metals for cyclopropanation), temperature (often low to moderate to avoid side reactions), and solvent polarity . For example, anhydrous conditions may prevent hydrolysis of intermediates.

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify cyclopropane ring protons (δ ~1.0–2.5 ppm) and aldehyde protons (δ ~9.5–10.0 ppm).
  • X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the methylpropene substituent .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formula (C10_{10}H14_{14}O) and fragmentation patterns .

Advanced: How do electronic effects of substituents influence the aldehyde group’s reactivity in this compound?

Answer:
The electron-withdrawing cyclopropane ring and conjugated methylpropene group enhance the electrophilicity of the aldehyde. This promotes nucleophilic additions (e.g., Grignard reactions) but may also lead to instability under basic conditions. Computational studies (e.g., DFT calculations) can quantify charge distribution, aiding in predicting reaction sites .

Advanced: What computational strategies model the stereoelectronic effects governing reaction pathways?

Answer:

  • Molecular Orbital Analysis : Evaluates frontier orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions.
  • Molecular Dynamics (MD) Simulations : Assess steric effects from the 2,2-dimethyl group on transition-state geometries.
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes) using the compound’s SMILES string (e.g., C/C(=C\C1C(C)(C)C1C=O)/C(C)C) .

Advanced: How can researchers resolve contradictions in reported reaction outcomes under varying conditions?

Answer:
Contradictions often arise from uncontrolled variables (e.g., pH, trace moisture). Systematic approaches include:

  • Design of Experiments (DoE) : Vary pH (4–10), temperature (25–80°C), and catalyst loading to identify dominant factors.
  • Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to detect intermediates or side products .

Basic: What structural analogs of this compound exist, and how do their properties differ?

Answer:
Key analogs and their distinguishing features:

Compound NameStructural DifferencesBiological Activity Insights
1-(2-Chloropyridin-3-yl)cyclopropan-1-amineChloropyridine substitutionNeuropharmacological potential
5-Chloro-2-pyridinylmethanolHydroxymethyl groupAntimicrobial activity

The target compound’s methylpropene group confers unique steric and electronic properties, influencing binding affinity in biological assays .

Advanced: What strategies mitigate degradation during storage and handling?

Answer:

  • Storage : Under inert atmosphere (N2_2/Ar) at –20°C to prevent oxidation of the aldehyde group.
  • Stabilizers : Addition of radical scavengers (e.g., BHT) or desiccants to minimize moisture-induced side reactions.
  • Analytical Monitoring : Regular HPLC or TLC checks to assess purity over time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde
Reactant of Route 2
2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde

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